N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide is a complex organic compound that features a cyanocyclohexyl group, a methyltetrazolyl group, and a sulfanylpropanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide typically involves multi-step organic synthesis. The process may start with the preparation of the cyanocyclohexyl precursor, followed by the introduction of the methyltetrazolyl group through cyclization reactions. The final step often involves the formation of the sulfanylpropanamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible therapeutic applications, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)acetamide
- N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)thioacetamide
Uniqueness
N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide is unique due to the presence of the sulfanylpropanamide moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with specific desired activities.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS/c1-9(20-11-15-16-17-18(11)2)10(19)14-12(8-13)6-4-3-5-7-12/h9H,3-7H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZAMLUJNHAITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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